molecular formula C21H25ClN2O4S B11356470 1-[(4-chlorobenzyl)sulfonyl]-N-(4-methoxybenzyl)piperidine-4-carboxamide

1-[(4-chlorobenzyl)sulfonyl]-N-(4-methoxybenzyl)piperidine-4-carboxamide

Cat. No.: B11356470
M. Wt: 437.0 g/mol
InChI Key: DWWLXRVFVPAHKH-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methanesulfonyl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)methanesulfonyl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide typically involves multiple steps. One common route includes the reaction of 4-chlorobenzyl chloride with methanesulfonyl chloride to form 4-chlorobenzylsulfonyl chloride . This intermediate is then reacted with piperidine-4-carboxamide in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Chlorophenyl)methanesulfonyl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

1-[(4-Chlorophenyl)methanesulfonyl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methanesulfonyl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzylsulfonyl chloride: A precursor in the synthesis of the target compound.

    Methanesulfonyl chloride: Another sulfonyl chloride used in similar synthetic routes.

    Piperidine derivatives:

Uniqueness

1-[(4-Chlorophenyl)methanesulfonyl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H25ClN2O4S

Molecular Weight

437.0 g/mol

IUPAC Name

1-[(4-chlorophenyl)methylsulfonyl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide

InChI

InChI=1S/C21H25ClN2O4S/c1-28-20-8-4-16(5-9-20)14-23-21(25)18-10-12-24(13-11-18)29(26,27)15-17-2-6-19(22)7-3-17/h2-9,18H,10-15H2,1H3,(H,23,25)

InChI Key

DWWLXRVFVPAHKH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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